Cas no 2137581-00-9 (Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2137581-00-9x500.png)
Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H25NO3/c1-5-10-8-11(10)9-12(16)6-7-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)
- InChIKey: JZTCXUGIPLKWGH-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCCC(=O)CC1CC1CC
Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799734-10.0g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-799734-0.5g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-799734-0.1g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-799734-0.25g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-799734-5.0g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-799734-1.0g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-799734-0.05g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-799734-2.5g |
tert-butyl N-[4-(2-ethylcyclopropyl)-3-oxobutyl]carbamate |
2137581-00-9 | 95% | 2.5g |
$2071.0 | 2024-05-21 |
Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-[4-(2-Ethylcyclopropyl)-3-Oxobutyl]-, 1,1-Dimethylethyl Ester (CAS No: 2137581-00-9)
Carbamic acid derivatives have long been recognized for their versatility in organic synthesis and their applications in various industries. Among these, the compound Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester (CAS No: 2137581-00-9) stands out as a significant molecule due to its unique structural features and potential applications in pharmaceuticals and agrochemicals.
The molecular structure of this compound is characterized by a carbamic acid moiety linked to a substituted butyl group and a bulky tert-butyl ester group. The presence of the 2-ethylcyclopropyl substituent introduces steric hindrance and unique electronic properties, which are crucial for its reactivity and biological activity. Recent studies have highlighted the importance of such structural features in enhancing the stability and bioavailability of related compounds.
From a synthetic perspective, the preparation of Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester involves a multi-step process that typically begins with the synthesis of the cyclopropane ring. This is followed by functionalization to introduce the necessary substituents and finally, the formation of the carbamate ester group. The use of tert-butyl groups in such syntheses is well-documented due to their ability to stabilize intermediates and facilitate subsequent transformations.
In terms of applications, this compound has shown promise in the development of herbicides and insecticides, where its ability to inhibit key enzymes in target organisms is exploited. Recent research has focused on optimizing its delivery systems to enhance efficacy while minimizing environmental impact. For instance, encapsulation techniques using biodegradable polymers have been explored to improve its stability under field conditions.
The toxicological profile of this compound has also been a subject of recent investigations. Studies indicate that while it exhibits moderate toxicity towards non-target species, its rapid degradation under environmental conditions reduces long-term ecological risks. Regulatory agencies have expressed interest in these findings as they align with global efforts to promote sustainable agricultural practices.
Looking ahead, the development of analogs based on this compound is expected to expand its utility further. Researchers are exploring modifications to the cyclopropane ring and the substituents on the butyl chain to tailor its properties for specific applications. Additionally, computational modeling approaches are being employed to predict its interactions with biological targets more accurately.
In conclusion, Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester (CAS No: 2137581-00-9) represents a valuable addition to the arsenal of chemical tools available for addressing challenges in agriculture and medicine. Its unique structure and promising biological activity make it a focal point for ongoing research and development efforts.
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